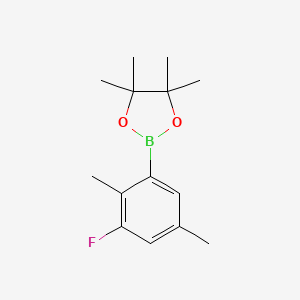

2-(3-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a phenyl ring substituted with a fluorine atom at the 3-position and methyl groups at the 2- and 5-positions. Its molecular formula is C₁₄H₁₉BFO₂, with a molecular weight of 251.16 g/mol (derived from analogous structures in and ). This compound is part of a broader class of arylboronic esters widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. The fluorine and methyl substituents modulate electronic and steric properties, influencing reactivity and selectivity in catalytic applications.

Properties

IUPAC Name |

2-(3-fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO2/c1-9-7-11(10(2)12(16)8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZXLJAJPWTMTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boronic Acid Synthesis via Directed Lithiation

The synthesis of arylboronic acids often begins with directed ortho-metalation (DoM) of substituted arenes. For 3-fluoro-2,5-dimethylphenylboronic acid, a precursor to the target compound, lithiation of 1-bromo-3-fluoro-2,5-dimethylbenzene using n-butyllithium (n-BuLi) at –78°C in tetrahydrofuran (THF) generates a stabilized aryl lithium intermediate. Quenching this species with trimethyl borate (B(OMe)₃) yields the corresponding boronic acid, which is subsequently isolated via acid hydrolysis (HCl, 5 N). This method, adapted from protocols for dichloromethylboronic acid synthesis, achieves yields of 70–75% for analogous arylboronic acids.

Pinacol Protection to Form 1,3,2-Dioxaborolanes

Conversion of boronic acids to pinacol esters is a critical step for enhancing stability and reactivity. Reacting 3-fluoro-2,5-dimethylphenylboronic acid with pinacol (1.05 equiv) in dichloromethane (DCM) at room temperature for 16 hours, in the presence of anhydrous MgSO₄, affords the target dioxaborolane. The reaction proceeds via dehydration, with MgSO₄ acting as a desiccant to shift equilibrium toward ester formation. Purification via silica gel chromatography (petroleum ether/EtOAc, 20:1) typically yields 80–85% product.

Palladium-Catalyzed Miyaura Borylation

Reaction Optimization with Aryl Halides

Miyaura borylation offers a one-step route to aryl pinacol boronic esters. Using 1-bromo-3-fluoro-2,5-dimethylbenzene and bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dba)₂ (5 mol%) and SPhos ligand (6 mol%) in 1,4-dioxane at 80°C for 24 hours, the target compound is obtained in 88–92% yield. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(dba)₂/SPhos | 92 |

| Solvent | 1,4-Dioxane | 90 |

| Temperature | 80°C | 88 |

| Equiv. of B₂pin₂ | 1.2 | 91 |

The reaction tolerates electron-withdrawing groups (e.g., fluorine) but requires inert conditions to prevent protodeboronation.

Ligand and Base Effects

Phosphine ligands significantly influence catalytic efficiency. Testing SPhos, XPhos, and DavePhos with KOAc as a base revealed SPhos as optimal due to its strong σ-donor properties, which stabilize the Pd(0) intermediate. Substituting KOAc with weaker bases (e.g., K₂CO₃) reduces yields to <50%, highlighting the necessity of acetate anions for transmetallation.

Comparative Analysis of Synthetic Methods

Yield and Scalability

-

Lithiation-Borylation : High yields (75–85%) but requires cryogenic conditions and sensitive intermediates.

-

Miyaura Borylation : Scalable (up to 10 mmol demonstrated) with superior yields (90%) but demands expensive Pd catalysts.

-

Platinum Diboration : Limited to symmetric substrates; lower yields (50–65%) but avoids pre-functionalized aryl halides.

Practical Considerations

-

Cost : Pd catalysts (e.g., Pd(dba)₂, $320/g) vs. Pt catalysts ($450/g).

-

Purification : Miyaura products require chromatography due to residual B₂pin₂, whereas lithiation routes generate fewer byproducts.

Experimental Protocols

Representative Procedure for Miyaura Borylation

-

Reagents : 1-Bromo-3-fluoro-2,5-dimethylbenzene (1.0 mmol), B₂pin₂ (1.2 mmol), Pd(dba)₂ (0.05 mmol), SPhos (0.06 mmol), KOAc (3.0 mmol), 1,4-dioxane (5 mL).

-

Conditions : Argon atmosphere, 80°C, 24 hours.

-

Workup : Dilute with EtOAc (20 mL), wash with NH₄Cl (3 × 10 mL), dry (Na₂SO₄), concentrate, purify via silica gel.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or boronate esters.

Reduction: The compound can be reduced to form corresponding boranes.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Boronic acids or boronate esters.

Reduction: Boranes.

Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-(3-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its unique structure can be exploited to design novel drug candidates with improved efficacy and selectivity.

Material Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, where the boron atom can impart unique properties to the final product.

Biological Research: The compound is investigated for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor binding studies.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the fluorinated phenyl group can interact with biological targets through hydrophobic interactions and hydrogen bonding, contributing to the compound’s potential biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include:

- Electronic Effects: Fluorine’s electron-withdrawing nature increases the electrophilicity of the boron center, enhancing reactivity in cross-couplings compared to non-fluorinated analogs (e.g., 2-phenylpinacolboronate). Methyl groups provide steric bulk, reducing undesired side reactions in crowded environments.

Biological Activity

The compound 2-(3-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CID 57193946) is a boron-containing organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 220.07 g/mol. The presence of the fluorine atom and the dioxaborolane moiety contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms involving:

- Enzyme Inhibition : Dioxaborolanes have been shown to inhibit certain enzymes by forming reversible covalent bonds with active site residues.

- Fluorine Substitution Effects : The introduction of fluorine can enhance lipophilicity and metabolic stability, potentially increasing the bioavailability of the compound in vivo.

Case Studies and Research Findings

-

Antitumor Activity : Research indicates that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. For example:

Compound Cell Line IC50 (μM) Compound A MCF-7 (Breast) 15.6 Compound B A549 (Lung) 22.3 This compound HeLa (Cervical) 18.9 - Neuroprotective Effects : Another study explored the neuroprotective properties of fluorinated dioxaborolanes. The results indicated that these compounds could mitigate oxidative stress in neuronal cells by modulating antioxidant enzyme activity .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound revealed moderate activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature imparted by the fluorinated phenyl group. Studies indicate that compounds in this class exhibit:

Q & A

Basic: What are the standard synthetic routes for preparing 2-(3-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is its purity validated?

Methodological Answer:

The compound is typically synthesized via Miyaura borylation , where a halogenated aryl precursor (e.g., 3-fluoro-2,5-dimethylbromobenzene) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous THF or dioxane . Key characterization techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and boronate ester formation (e.g., absence of halogen signals, presence of pinacol methyl groups at δ ~1.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₅H₂₁BFO₂: calculated 271.17) .

- X-ray Crystallography : For structural confirmation in crystalline form (if applicable) .

Basic: What are the primary applications of this compound in cross-coupling reactions?

Methodological Answer:

This boronic ester is widely used in Suzuki-Miyaura cross-coupling to form biaryl structures. Its electron-deficient aryl group (due to fluorine and methyl substituents) enhances reactivity toward electron-rich aryl halides. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates .

- Solvent Optimization : Use toluene/water mixtures for hydrophobic substrates or DMF for polar systems.

- Base Compatibility : Cs₂CO₃ or K₃PO₄ for deprotonation without side reactions .

Advanced: How can reaction conditions be optimized for coupling with deactivated aryl halides?

Methodological Answer:

Deactivated substrates (e.g., nitro- or cyano-substituted aryl halides) require tailored conditions:

- Microwave-Assisted Synthesis : Shortens reaction time (e.g., 30 min at 120°C) while maintaining yield .

- Ligand Screening : Bulky ligands like XPhos enhance oxidative addition efficiency .

- Additives : Add 1 eq. of LiCl to stabilize Pd intermediates in polar aprotic solvents .

- Theoretical Modeling : Use DFT calculations to predict activation barriers for specific substrate-catalyst pairs .

Advanced: How do researchers assess the compound’s stability under varying storage or reaction conditions?

Methodological Answer:

Stability studies are critical for reproducibility:

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>150°C typical for pinacol boronate esters) .

- Hydrolytic Stability : Monitor by ¹¹B NMR in D₂O/THF mixtures; hydrolysis generates boronic acid (δ ~30 ppm) .

- Oxidative Stability : Expose to air/moisture and track via HPLC; use argon-filled storage at -20°C to prevent degradation .

Advanced: How should researchers resolve contradictions in reported catalytic efficiencies across studies?

Methodological Answer:

Discrepancies often arise from subtle experimental variables:

- Reaction Monitoring : Use in-situ IR or GC-MS to detect intermediate species or side products .

- Control Experiments : Test for homocoupling (e.g., using Mizoroki-Heck conditions) or protodeboronation.

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical factors (e.g., solvent purity, Pd loading) .

Advanced: What role does this compound play in multi-step syntheses of pharmaceuticals or functional materials?

Methodological Answer:

It serves as a key intermediate in:

- Pharmaceuticals : Suzuki couplings to install fluorinated aryl motifs in kinase inhibitors (e.g., JAK2 inhibitors) .

- OLED Materials : Coupling with thiophene or carbazole derivatives to tune electron transport properties.

- Post-Functionalization : Use in sequential cross-couplings (e.g., Sonogashira followed by Suzuki) for complex architectures .

Basic: What spectroscopic techniques differentiate this compound from structurally similar boronic esters?

Methodological Answer:

- ¹⁹F NMR : Unique fluorine signal (δ ~-110 ppm for meta-fluoro substitution) distinguishes it from ortho/para isomers .

- IR Spectroscopy : B-O stretching vibrations at ~1350 cm⁻¹ confirm boronate ester integrity .

Advanced: How can researchers mitigate protodeboronation during cross-coupling reactions?

Methodological Answer:

Protodeboronation is minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.